2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOCYFHKXGXVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the 1,3-Thiazole Ring: The 1,3-thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced double bonds or carbonyl groups.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, studies have shown that compounds with thiazole substitutions enhance the antibacterial efficacy against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer activity of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one has been investigated in several studies. Notably, compounds derived from this structure have demonstrated effectiveness against cancer cell lines such as MDA-MB-231 (breast cancer) and others. The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest through various signaling pathways .
Case Study: Anticancer Activity
A study synthesized novel derivatives based on the quinazolinone scaffold and tested their activity against MDA-MB-231 cells using the MTT assay. Results indicated that certain substitutions significantly enhanced cytotoxic effects, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
In addition to antibacterial and anticancer properties, quinazolinones have shown promise in anti-inflammatory applications. Compounds that include the thiazole moiety are particularly noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Modifications at Position 2
The 2-position of quinazolinone is critical for modulating activity. Below is a comparative analysis of substituents:
Key Insight : Aliphatic thio groups (e.g., cinnamylthio) generally exhibit stronger carbonic anhydrase (CA) inhibition than aromatic substituents like thiazolyl or benzylthio. However, the thiazole ring in the target compound may offer unique π-π stacking interactions in receptor binding .
Substituent Effects at Position 3
The 3-position often hosts aryl or alkyl groups that influence pharmacokinetics and target affinity:
Key Insight : Electron-withdrawing groups (e.g., Cl) at the para position of the phenyl ring (as in compound 23) enhance receptor affinity, while methyl groups (as in the target compound) may improve bioavailability .
Biological Activity
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is known for its stability and potential therapeutic applications. The unique combination of the thiazole and quinazolinone moieties enhances its bioactivity, making it a subject of interest for various pharmacological studies.
- IUPAC Name : this compound
- Molecular Formula : C18H13N3OS
- Molar Mass : 319.38 g/mol
- Melting Point : 212-214 °C
- CAS Number : 330829-03-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert antimicrobial effects by inhibiting enzymes crucial for bacterial cell wall synthesis. In cancer models, it has been shown to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cell survival and growth.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including this compound. It has demonstrated potent activity against various bacterial strains, including:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Bacillus subtilis | Significant |
The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, it has been tested against various cancer cell lines, showing notable cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate Cancer) | 10 |
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 12 |
These results indicate that the compound can effectively inhibit cancer cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Its ability to scavenge free radicals contributes to its therapeutic potential in preventing oxidative stress-related diseases. Various assays have been employed to assess its antioxidant capacity, revealing that the presence of hydroxyl groups significantly enhances this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparing it with similar compounds helps elucidate the importance of specific functional groups:
| Compound Comparison | Key Differences | Biological Activity |
|---|---|---|
| 2-phenylquinazolin-4(3H)-one | Lacks thiazole ring | Lower antimicrobial activity |
| 2-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one | Chlorine substitution | Altered reactivity |
| 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)pyrimidin-4(3H)-one | Pyrimidinone core replacement | Different biological profile |
Case Studies
- Antimicrobial Study : A study conducted on various quinazolinone derivatives highlighted that those containing thiazole rings exhibited enhanced antibacterial activity compared to their non-thiazole counterparts. The study concluded that structural modifications could lead to more effective antimicrobial agents .
- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound effectively inhibited the growth of prostate and breast cancer cells at low concentrations. The findings suggest that further exploration into its mechanism could yield valuable insights into cancer treatment strategies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one?
- Methodology : The compound can be synthesized via a multi-step protocol. For example:
React anthranilic acid derivatives (e.g., N-methyl anthranilic acid) with thiophen-2-carboxylic acid to form a benzoxazinone intermediate.
Condense this intermediate with 4-substituted phenyl-1,3-thiazol-2-amines under reflux conditions in ethanol using catalysts like anhydrous ZnCl₂ .
- Key Parameters :
- Temperature: 150–170°C for cyclization steps.
- Catalysts: ZnCl₂ or p-TsOH for condensation.
- Yields: Typically 55–70% after recrystallization .
Q. Which spectroscopic and analytical methods are used to characterize this quinazolinone derivative?
- Techniques :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm).
- IR Spectroscopy : C=O stretch at ~1670 cm⁻¹ and C=N (thiazole) at ~1600 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .
- Purity Assessment : HPLC with C18 columns (90–95% purity under isocratic conditions) .
Q. What in vitro biological activities have been reported for this compound?
- Antimicrobial Activity :
- MIC values: 2–8 µg/mL against Mycobacterium tuberculosis H37Rv .
- Gram-positive bacteria: Moderate activity (MIC 16–32 µg/mL) .
- Anti-inflammatory Activity :
- COX-2 inhibition: IC₅₀ ~12 µM (compared to diclofenac IC₅₀ ~8 µM) .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence biological activity?
- Structure-Activity Relationship (SAR) :
- Thiazole vs. Thiadiazole : Thiazol-2-yl derivatives show enhanced antitubercular activity compared to 1,3,4-thiadiazole analogs due to improved membrane permeability .
- Methylphenyl Substitution : The 4-methyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation .
| Substituent | Antitubercular MIC (µg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Thiazol-2-yl | 2–8 | 12 |
| 1,3,4-Thiadiazol-2-yl | 16–32 | 25 |
| Pyridin-3-yl | >64 | >50 |
Q. What computational strategies are used to study its mechanism of action?
- Molecular Docking :
- Targets : Docked into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) with a binding energy of −9.2 kcal/mol .
- Key Interactions : Hydrogen bonding with Thr196 and hydrophobic interactions with Phe149 .
- MD Simulations : 100-ns trajectories confirm stable binding to COX-2 (RMSD < 2.0 Å) .
Q. How can researchers resolve contradictions in reported biological data?
- Case Study : Discrepancies in antibacterial activity (e.g., Staphylococcus aureus vs. Bacillus subtilis):
- Methodological Factors :
- Strain variability (e.g., methicillin-resistant vs. susceptible S. aureus) .
- Assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Recommendations :
- Standardize protocols (CLSI guidelines).
- Use isogenic mutant strains to isolate target effects .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
